Isoxazole-5-carboxylic acid
CAS No.: 21169-71-1
Cat. No.: VC20888434
Molecular Formula: C4H3NO3
Molecular Weight: 113.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21169-71-1 |
---|---|
Molecular Formula | C4H3NO3 |
Molecular Weight | 113.07 g/mol |
IUPAC Name | 1,2-oxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) |
Standard InChI Key | MIIQJAUWHSUTIT-UHFFFAOYSA-N |
SMILES | C1=C(ON=C1)C(=O)O |
Canonical SMILES | C1=C(ON=C1)C(=O)O |
Introduction
Structural Characteristics and Physical Properties
Isoxazole-5-carboxylic acid (CAS No. 21169-71-1) is a heterocyclic compound characterized by a five-membered isoxazole ring containing oxygen and nitrogen atoms, with a carboxylic acid functionality at the 5-position. The molecular formula is C4H3NO3 with a molecular weight of 113.07 g/mol .
The compound presents as a slightly yellow powder with the following physicochemical properties:
Property | Value |
---|---|
Melting Point | 144-148°C |
Boiling Point | 211.74°C (estimate) |
Density | 1.5808 (estimate) |
Refractive Index | 1.4543 (estimate) |
pKa | 2.29±0.10 (Predicted) |
Water Solubility | Slightly soluble |
Sensitivity | Moisture sensitive |
Storage Conditions | Keep in dark place, sealed, dry, room temperature |
The isoxazole ring contributes to the compound's stability while the carboxylic acid group provides reactivity for further derivatization. The compound's slight solubility in water combined with its moisture sensitivity necessitates careful handling and storage conditions .
Synthetic Methodologies
Classical Approaches
Several synthetic routes have been developed for the preparation of isoxazole-5-carboxylic acid and its derivatives. One of the general approaches involves the dehydration of 5-trichloromethylisoxazole .
Lithiation and Carboxylation
A key method for synthesizing isoxazole-5-carboxylic acid derivatives involves the lithiation of 5-chloroisoxazoles followed by reaction with carbon dioxide. This approach has been especially useful for preparing 3-substituted isoxazole-5-carboxylic acids. For example, 3-phenyl-5-chloroisoxazole can be treated with n-butyllithium followed by carbon dioxide to obtain 3-phenylisoxazole-5-carboxylic acid .
The importance of this method lies in the fact that these acids cannot be obtained by direct hydrolysis of the corresponding esters, as the 5-methoxy group in compounds like ethyl 3-phenyl-5-methoxyisoxazole-4-carboxylate proves to be more acid-labile than the ester group itself .
Cyclization Approaches
Another common synthetic route involves the reaction of β-diketones or β-keto esters with hydroxylamine, leading to the formation of the isoxazole ring. For 3-substituted derivatives, reaction conditions have been developed to allow the exclusive formation of isoxazole-5-carboxylic acid derivatives by conjugate addition of hydroxylamine to β-alkoxyvinyl trichloromethyl ketone in acidic medium .
This approach has been refined to minimize the formation of isomeric impurities, which can be problematic in industrial synthesis. For instance, the non-specific attack by the nitrogen lone pair on the carbonyl carbon during cyclization can lead to the formation of undesired isomers .
Purification and Crystallization
The crystallization of isoxazole-5-carboxylic acid is an important step in obtaining a pure product. The process typically involves combining the crude acid with a suitable solvent and heating the mixture for a sufficient time and at a sufficient temperature to crystallize the product .
Preferred solvents for crystallization include toluene, acetic acid, ethyl acetate, acetonitrile, 1,2-dichloroethane, and chlorinated solvents such as chloroform and methylene chloride. A combination of solvents, particularly toluene and acetic acid mixtures, has proven effective .
Chemical Reactivity
Carboxylic Acid Reactions
The carboxylic acid functionality of isoxazole-5-carboxylic acid undergoes typical reactions associated with carboxylic acids:
-
Esterification: Formation of esters through reaction with alcohols under acidic conditions.
-
Amidation: Coupling with amines to form amides, often facilitated by coupling agents like EDC/HOBt.
-
Salt Formation: Reaction with bases to form the corresponding carboxylate salts.
-
Decarboxylation: Under thermal conditions, decarboxylation can occur.
Heterocyclic Ring Reactivity
The isoxazole ring exhibits specific reactivity patterns:
-
Nucleophilic Substitution: At the 5-position, when substituted with a leaving group like chlorine, nucleophilic displacement can occur.
-
Metalation: Directed metalation using strong bases like n-butyllithium permits functionalization at the 4-position.
-
Ring-Opening Reactions: Under certain conditions, the N-O bond can be cleaved, leading to ring-opened products.
Biological Activities and Applications
Pharmaceutical Applications
Isoxazole-5-carboxylic acid and its derivatives have shown a wide range of biological activities, making them valuable scaffolds in medicinal chemistry:
Analgesic and Anti-inflammatory Activity
Derivatives of isoxazole-5-carboxylic acid have demonstrated significant analgesic and anti-inflammatory properties. For example, 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones with chloro or bromo substitutions on the phenyl ring have shown significant anti-inflammatory activity and selectivity toward COX-2 enzyme .
4,5-Diphenyl-4-isoxazolines possessing substituents at the para position of the phenyl ring, particularly those with sulfonylmethyl groups, have proven to be potent analgesics and anti-inflammatory agents .
Anticancer Activity
Numerous isoxazole-5-carboxylic acid derivatives have been evaluated for their anticancer potential:
-
Indole-Isoxazole Hybrids: Indole-3-isoxazole-5-carboxamide derivatives have shown promising anticancer activities against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines. Some compounds caused arrest in the G0/G1 phase in Huh7 cells and significantly decreased CDK4 levels .
-
COX Inhibitors with Anticancer Potential: Some isoxazole derivatives designed as COX-1 inhibitors have also demonstrated anticancer activity. For instance, amino-substituted 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazoles have shown inhibitory activity against ovarian cancer cell lines (OVCAR-3) .
-
Cell-Line Specific Activity: 5-(3-Alkylquinolin-2-yl)-3-aryl isoxazole derivatives with fluorine or trifluoromethyl groups at the fourth position of the phenyl ring have demonstrated potent cytotoxicity against multiple cancer cell lines (A549, COLO 205, MDA-MB 231, and PC-3) .
Antimicrobial Activity
Isoxazole-5-carboxylic acid derivatives have also shown antimicrobial properties:
-
Antibacterial Activity: 5-(Heteroaryl)isoxazoles, particularly those substituted with 2-thienyl or 5-bromo-2-thienyl moieties, have demonstrated significant activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
-
Antifungal Activity: Thiazolyl isoxazoles with phenyl rings substituted with chloro and nitro groups have shown potential as antifungal agents against Aspergillus niger .
Agricultural Applications
In agricultural science, isoxazole-5-carboxylic acid derivatives have shown potential as:
-
Herbicides: Certain derivatives exhibit herbicidal activity, inhibiting the growth of specific weeds without harming crops.
-
Plant Growth Regulators: Some derivatives can modulate plant growth and development processes.
Structure-Activity Relationships
Structure-activity relationship studies have provided valuable insights into the optimization of isoxazole-5-carboxylic acid derivatives for specific biological activities:
Anti-inflammatory Activity
-
Substitution Pattern: Chloro or bromo substitutions on the phenyl ring of isoxazole derivatives enhance anti-inflammatory activity and COX-2 selectivity .
-
Sulfonylmethyl Groups: The presence of a sulfonylmethyl group at the para position of the phenyl ring in 4,5-diphenyl-4-isoxazolines has been found to be crucial for selective inhibition of COX-2 .
Anticancer Activity
-
Halogen Substitution: Fluorine or trifluoromethyl groups at the fourth position of the phenyl ring in isoxazole derivatives promote cytotoxicity against cancer cell lines .
-
Hybrid Systems: The combination of isoxazole with other bioactive heterocycles, such as indole, enhances anticancer activity. The indole-isoxazole hybrid system has shown potential for the development of novel anticancer agents .
-
Position-Specific Effects: In 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, the position of substitution significantly affects cytotoxicity .
Antimicrobial Activity
-
Heteroaryl Substitution: 5-(Heteroaryl)isoxazoles, particularly those with 2-thienyl or 5-bromo-2-thienyl moieties, show enhanced antibacterial activity .
-
Halogen and Nitro Groups: Chloro and nitro substitutions on the phenyl ring of thiazolyl isoxazoles enhance antifungal activity .
Current Research and Future Directions
Recent research on isoxazole-5-carboxylic acid has focused on:
-
Development of Novel Synthetic Methods: More efficient and selective methods for the synthesis of isoxazole-5-carboxylic acid and its derivatives are being explored to overcome challenges associated with isomeric impurities and side-reactions .
-
Design of Targeted Therapeutics: Structure-based design approaches are being employed to develop isoxazole-5-carboxylic acid derivatives with enhanced selectivity for specific biological targets, such as COX-2 inhibitors with reduced side effects .
-
Hybrid Molecules: The incorporation of isoxazole-5-carboxylic acid into hybrid molecules with other bioactive scaffolds is being investigated to develop compounds with improved pharmacological profiles and novel mechanisms of action .
-
System xc− Transporter Inhibitors: Some isoxazole analogues have shown the ability to bind to the System xc− Transporter, suggesting potential applications in the treatment of conditions associated with glutamate dysregulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume